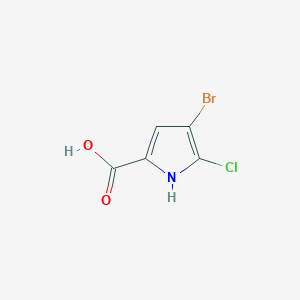

4-bromo-5-chloro-1H-pyrrole-2-carboxylic acid

Beschreibung

BenchChem offers high-quality 4-bromo-5-chloro-1H-pyrrole-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-bromo-5-chloro-1H-pyrrole-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

4-bromo-5-chloro-1H-pyrrole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrClNO2/c6-2-1-3(5(9)10)8-4(2)7/h1,8H,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDXMSHURLVCDLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=C1Br)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.44 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1118787-53-3 | |

| Record name | 4-bromo-5-chloro-1H-pyrrole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Halogenated Pyrrole Carboxylic Acid Scaffold: A Privileged Motif in Modern Medicinal Chemistry

Introduction: The Enduring Significance of the Pyrrole Ring in Drug Discovery

The pyrrole ring, a five-membered aromatic heterocycle, is a cornerstone of medicinal chemistry, embedded in the structure of numerous natural products and synthetic drugs. Its unique electronic properties and ability to engage in various intermolecular interactions have made it a privileged scaffold for the design of therapeutic agents across a wide spectrum of diseases.[1] The introduction of a carboxylic acid functionality, particularly at the 2-position, provides a crucial handle for further derivatization and enhances the molecule's ability to interact with biological targets through hydrogen bonding and salt-bridge formation.

The strategic incorporation of halogen atoms onto this pyrrole carboxylic acid core has emerged as a powerful strategy to modulate the physicochemical and pharmacological properties of these compounds. Halogenation can influence a molecule's lipophilicity, metabolic stability, and binding affinity, often leading to enhanced potency and selectivity.[2] This in-depth technical guide will explore the multifaceted role of halogenated pyrrole carboxylic acids in medicinal chemistry, from their synthesis and diverse biological activities to their mechanisms of action and potential as next-generation therapeutics.

Synthetic Strategies for Halogenated Pyrrole Carboxylic Acids

The synthesis of halogenated pyrrole carboxylic acids requires a strategic approach to control the regioselectivity of the halogenation. The electron-rich nature of the pyrrole ring makes it highly susceptible to electrophilic substitution, which can lead to polyhalogenation if not carefully controlled.[3]

General Synthetic Workflow

A common approach involves the initial synthesis of a pyrrole-2-carboxylate ester, followed by regioselective halogenation and subsequent hydrolysis to the carboxylic acid or amidation to the corresponding carboxamide.

Caption: General synthetic workflow for halogenated pyrrole-2-carboxylic acid derivatives.

Regioselective Halogenation

The regioselectivity of halogenation on the pyrrole ring is influenced by the directing effect of the ester group and the choice of halogenating agent and reaction conditions.

-

Halogenation at C4 and C5: The electron-withdrawing nature of the ester at C2 deactivates the adjacent C3 and C5 positions towards electrophilic attack to some extent. However, the overall electron-richness of the ring often leads to halogenation at the most nucleophilic positions, C4 and C5. The use of N-halosuccinimides (NCS, NBS, NIS) is a common method for achieving this.[4] For instance, treatment of a pyrrole-2-carboxylate with NBS can yield the 4,5-dibromo derivative.[5]

-

Halogenation at C3: Achieving halogenation at the C3 position is more challenging and often requires a "halogen dance" reaction or the use of specific directing groups.[6][7] This involves the migration of a halogen from one position to another under basic conditions.

-

Sequential Halogenation: A stepwise introduction of different halogens can be achieved by carefully controlling the stoichiometry and reactivity of the halogenating agents. For example, a monobrominated pyrrole can be subsequently iodinated at a different position.

Biological Activities and Mechanisms of Action

Halogenated pyrrole carboxylic acids and their derivatives exhibit a remarkable range of biological activities, including antibacterial, anticancer, and neuroprotective effects.

Antibacterial Activity: Targeting Bacterial Topoisomerases

A significant number of halogenated pyrrole-2-carboxamides, known as pyrrolamides, have demonstrated potent antibacterial activity, particularly against Gram-positive bacteria, including resistant strains like MRSA.[8][9] Their primary mechanism of action involves the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[8]

These enzymes are essential for bacterial DNA replication, transcription, and repair.[10] Pyrrolamides bind to the ATP-binding site of the GyrB subunit of DNA gyrase and the ParE subunit of topoisomerase IV, preventing the ATP hydrolysis that is necessary for their enzymatic function.[9] This leads to the disruption of DNA synthesis and ultimately bacterial cell death.[10]

Caption: Mechanism of DNA gyrase inhibition by halogenated pyrrole carboxamides.

Anticancer Activity: Induction of Cell Cycle Arrest and Apoptosis

Halogenated pyrrole derivatives, particularly those fused with a pyrimidine ring to form pyrrolo[3,2-d]pyrimidines and pyrrolo[2,3-d]pyrimidines, have emerged as promising anticancer agents.[2][11] These compounds have been shown to induce cell cycle arrest, primarily at the G2/M phase, and trigger apoptosis in various cancer cell lines.[11][12]

The molecular mechanisms underlying these effects are often multifactorial. Several pyrrolo[2,3-d]pyrimidine derivatives have been identified as multi-targeted kinase inhibitors, potently inhibiting key enzymes in cancer cell signaling pathways such as EGFR, Her2, VEGFR2, and CDK2.[2] Inhibition of these kinases disrupts downstream signaling cascades that control cell proliferation, survival, and angiogenesis.

The induction of apoptosis by these compounds often proceeds through the intrinsic (mitochondrial) pathway. This involves the modulation of Bcl-2 family proteins, leading to a decrease in the expression of anti-apoptotic proteins (like Bcl-2) and an increase in pro-apoptotic proteins (like Bax).[2][13] This shift in the balance of Bcl-2 family members leads to mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent activation of caspases, ultimately executing programmed cell death.[13]

Caption: Anticancer mechanism of halogenated pyrrolopyrimidines.

Neuroprotective Effects: A Multi-pronged Approach

Recent studies have highlighted the potential of halogenated pyrrole derivatives in the context of neurodegenerative diseases like Alzheimer's and Parkinson's disease.[14][15] Their neuroprotective effects appear to stem from their ability to target multiple pathological pathways.

One key mechanism is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine.[15] By inhibiting AChE, these compounds can increase acetylcholine levels in the brain, which is a therapeutic strategy for managing the symptoms of Alzheimer's disease.

Furthermore, some halogenated pyrrole derivatives have been shown to modulate neuroinflammatory pathways by inhibiting cyclooxygenase-2 (COX-2) and reducing the production of prostaglandin E2 (PGE2).[14] Chronic neuroinflammation is a hallmark of many neurodegenerative disorders, and by dampening this inflammatory response, these compounds may help to slow disease progression.

Caption: Neuroprotective mechanisms of halogenated pyrrole derivatives.

Structure-Activity Relationships (SAR)

The biological activity of halogenated pyrrole carboxylic acids is highly dependent on the number, type, and position of the halogen substituents on the pyrrole ring.

| Compound Class | Halogen Position(s) | Halogen Type | Effect on Activity | Reference |

| Pyrrolamides (Antibacterial) | 4,5-dihalo | Br | Potent DNA gyrase inhibition. | [5][16] |

| 4,5-dihalo | Cl | Good antibacterial activity. | [8] | |

| 3,4-dichloro | Cl | Broad-spectrum antibacterial activity. | [8] | |

| Pyrrolo[3,2-d]pyrimidines (Anticancer) | C7-iodo | I | Significant enhancement of antiproliferative potency. | [11] |

| 2,4-dichloro | Cl | Micromolar antiproliferative activity. | [11] | |

| Pyrrolo[2,3-d]pyrimidines (Anticancer) | Halogen on phenyl ring | Cl, F | Favorable for enhanced activity. | [2] |

| Pyrrole Indolin-2-ones (Anticancer) | C5-halo | F | Superior inhibitory activity against VEGFR-2 and PDGFRβ. | [17] |

Pharmacokinetics and Drug Development Perspectives

The development of halogenated pyrrole carboxylic acid derivatives into clinical candidates requires careful consideration of their pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET).

-

Lipophilicity: Halogenation generally increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier. However, excessive lipophilicity can lead to poor solubility and off-target toxicity.[2]

-

Metabolic Stability: The introduction of halogens can block sites of metabolism, thereby increasing the metabolic stability and half-life of a compound.[11]

-

Toxicity: While halogenation can enhance potency, it can also introduce toxicity. For example, some early pyrrolamide candidates were withdrawn from clinical trials due to safety concerns, such as mitochondrial toxicity.[9] Subsequent structural modifications have aimed to mitigate these toxicities while retaining antibacterial efficacy.[9]

-

Preclinical and Clinical Studies: Several pyrrole-based compounds are in various stages of preclinical and clinical development. For instance, famitinib, a pyrrole indolin-2-one derivative, has been tested in phase III clinical trials for the treatment of colorectal cancer.[17] Some pyrrolamide antibacterial agents have demonstrated efficacy in mouse infection models.[18]

Key Experimental Protocols

Synthesis of a Halogenated Pyrrole-2-Carboxamide

This protocol describes a general procedure for the synthesis of a 4,5-dihalopyrrole-2-carboxamide, a common scaffold for antibacterial agents.

-

N-Benzylation: To a solution of ethyl 4-bromo-1H-pyrrole-2-carboxylate in DMF, add cesium carbonate and 4-chlorobenzyl chloride. Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

-

Suzuki Coupling: To a solution of the N-benzylated pyrrole in 1,4-dioxane, add phenylboronic acid, potassium acetate, and a palladium catalyst (e.g., Pd(dppf)Cl₂). Heat the mixture under an inert atmosphere.

-

Hydrolysis: Dissolve the resulting ester in a mixture of THF and water, and add lithium hydroxide monohydrate. Stir at room temperature until the ester is fully hydrolyzed.

-

Amide Coupling: To the resulting carboxylic acid in a suitable solvent, add EDC, HOBt, and the desired amine. Stir at room temperature to form the final carboxamide product.[19]

DNA Gyrase Supercoiling Inhibition Assay

This assay is used to determine the inhibitory activity of compounds against DNA gyrase.

-

Reaction Setup: In a microcentrifuge tube on ice, prepare a reaction mixture containing assay buffer (35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, and 0.1 mg/mL albumin), relaxed pBR322 plasmid DNA, and the test compound at various concentrations.

-

Enzyme Addition: Add a defined unit of E. coli DNA gyrase to initiate the reaction.

-

Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.

-

Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and a loading dye.

-

Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel and run the electrophoresis.

-

Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. The inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA and an increase in relaxed DNA compared to the no-inhibitor control.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antibacterial agent that inhibits the visible growth of a microorganism.

-

Preparation of Inoculum: Prepare a standardized bacterial suspension in a suitable broth to a concentration of approximately 5 x 10⁵ CFU/mL.

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the broth.

-

Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (bacteria only) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 16-24 hours.

-

Reading Results: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Conclusion and Future Outlook

The halogenated pyrrole carboxylic acid scaffold has proven to be a remarkably versatile and fruitful starting point for the discovery of novel therapeutic agents. The strategic incorporation of halogens has consistently led to compounds with potent and diverse biological activities, from antibacterial and anticancer to neuroprotective effects. The well-defined mechanisms of action for many of these compounds, such as the inhibition of bacterial topoisomerases and various protein kinases, provide a solid foundation for rational drug design and optimization.

Future research in this area will likely focus on several key aspects:

-

Improving Selectivity and Reducing Off-Target Effects: Fine-tuning the halogenation pattern and other substituents to enhance selectivity for the desired biological target while minimizing interactions with other proteins will be crucial for developing safer drug candidates.

-

Overcoming Drug Resistance: As with all antimicrobial and anticancer agents, the emergence of resistance is a significant challenge. The development of next-generation halogenated pyrrole derivatives that can overcome existing resistance mechanisms is a high priority.

-

Exploring New Therapeutic Areas: The diverse biological activities of this scaffold suggest that its potential may extend beyond the currently explored areas. Screening of halogenated pyrrole carboxylic acid libraries against a wider range of biological targets could lead to the discovery of new therapeutic applications.

-

Advancing Clinical Translation: Continued efforts in preclinical development, including comprehensive pharmacokinetic and toxicology studies, will be essential to advance the most promising candidates into clinical trials.

References

Sources

- 1. biolmolchem.com [biolmolchem.com]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 7. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]

- 8. mdpi.com [mdpi.com]

- 9. Discovery and druggability evaluation of pyrrolamide-type GyrB/ParE inhibitor against drug-resistant bacterial infection - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pyrrolamide DNA Gyrase Inhibitors: Fragment-Based Nuclear Magnetic Resonance Screening To Identify Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Anticancer Properties of Halogenated Pyrrolo[3,2-d]pyrimidines with Decreased Toxicity Via N5 Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. iris.unipa.it [iris.unipa.it]

- 14. Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells [sid.ir]

- 15. Novel Pyrrole Derivatives as Multi-Target Agents for the Treatment of Alzheimer’s Disease: Microwave-Assisted Synthesis, In Silico Studies and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Design, synthesis and biological evaluation of 4,5-dibromo-N-(thiazol-2-yl)-1H-pyrrole-2-carboxamide derivatives as novel DNA gyrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]

- 18. researchgate.net [researchgate.net]

- 19. biomedres.us [biomedres.us]

An In-depth Technical Guide to the Solubility Profile of 4-bromo-5-chloro-1H-pyrrole-2-carboxylic acid in Organic Solvents

Introduction

Theoretical Framework for Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which implies that substances with similar intermolecular forces are more likely to be soluble in one another. For 4-bromo-5-chloro-1H-pyrrole-2-carboxylic acid, several structural features will dictate its solubility in organic solvents:

-

The Carboxyl Group (-COOH): This functional group is polar and capable of acting as both a hydrogen bond donor and acceptor. This allows for strong intermolecular hydrogen bonding between molecules of the acid itself, leading to the formation of dimers, which can influence its physical properties like boiling point.[2][3] The carboxyl group's ability to hydrogen bond with polar solvents is a key factor in its solubility.

-

The Pyrrole Ring: The pyrrole ring is an aromatic heterocyclic amine. The N-H group can also participate in hydrogen bonding.

-

Halogen Substituents (-Br and -Cl): The bromine and chlorine atoms are electronegative, contributing to the overall polarity of the molecule.

-

Molecular Size and Shape: The overall size and planarity of the molecule will influence how well it can pack into a crystal lattice versus how readily it can be solvated by solvent molecules.

Based on these features, it is anticipated that 4-bromo-5-chloro-1H-pyrrole-2-carboxylic acid will exhibit solubility in a range of organic solvents, particularly those that are polar and can engage in hydrogen bonding. Its solubility in non-polar solvents is expected to be lower.

The Influence of Solvent Properties

The choice of solvent is critical in determining solubility. Key solvent properties to consider include:

-

Polarity: Polar solvents will more effectively solvate the polar carboxyl and N-H groups.

-

Hydrogen Bonding Capability: Protic solvents (e.g., alcohols) that can donate hydrogen bonds and aprotic polar solvents (e.g., DMSO, DMF) that can accept hydrogen bonds are expected to be good solvents.

-

Dielectric Constant: A higher dielectric constant of the solvent can help to overcome the lattice energy of the solid solute.

The interplay of these factors is illustrated in the following diagram:

Caption: Key factors influencing the solubility of the target compound.

Experimental Determination of Solubility

A systematic approach is necessary to experimentally determine the solubility profile. The following protocol outlines a standard method for qualitative and quantitative solubility assessment.

Materials and Equipment

-

4-bromo-5-chloro-1H-pyrrole-2-carboxylic acid

-

A selection of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, chloroform, toluene, hexane)

-

Deionized water

-

5% (w/v) aqueous sodium hydroxide (NaOH) solution

-

5% (w/v) aqueous sodium bicarbonate (NaHCO3) solution

-

5% (v/v) aqueous hydrochloric acid (HCl) solution

-

Vials or test tubes

-

Vortex mixer

-

Analytical balance

-

Temperature-controlled shaker or water bath

-

Filtration apparatus (e.g., syringe filters)

-

High-Performance Liquid Chromatography (HPLC) system or UV-Vis spectrophotometer

Qualitative Solubility Determination

This initial screening provides a rapid assessment of solubility in various solvents.

Workflow for Qualitative Solubility Testing:

Caption: A stepwise workflow for the qualitative assessment of solubility.

Procedure:

-

Weigh approximately 5 mg of 4-bromo-5-chloro-1H-pyrrole-2-carboxylic acid into a clean, dry vial.

-

Add 1 mL of the test solvent.

-

Vortex the mixture vigorously for 1-2 minutes.

-

Visually observe the solution. If the solid has completely disappeared, the compound is considered soluble.

-

If the solid remains, gently warm the mixture (e.g., in a 40°C water bath) and observe again. Note if solubility is temperature-dependent.

-

Repeat this process for each solvent.

-

Also test for solubility in aqueous acidic and basic solutions to confirm the acidic nature of the carboxylic acid.[4][5] Solubility in 5% NaOH and 5% NaHCO3 is expected due to the formation of the corresponding sodium salt.

Quantitative Solubility Determination (Equilibrium Solubility Method)

This method provides a precise measurement of the solubility in a given solvent at a specific temperature.

Procedure:

-

Prepare saturated solutions by adding an excess of 4-bromo-5-chloro-1H-pyrrole-2-carboxylic acid to a known volume of each solvent in sealed vials.

-

Equilibrate the solutions at a constant temperature (e.g., 25°C) using a shaker or water bath for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the solutions to stand undisturbed for any undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. It is recommended to use a syringe filter.

-

Dilute the collected supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of the diluted solution using a validated analytical technique such as HPLC or UV-Vis spectrophotometry.

-

Calculate the original solubility based on the measured concentration and the dilution factor.

Predicted Solubility Profile and Data Presentation

Based on the theoretical principles discussed, a predicted qualitative solubility profile for 4-bromo-5-chloro-1H-pyrrole-2-carboxylic acid is presented below. This table should be populated with experimental data as it becomes available.

| Solvent Category | Solvent | Predicted Solubility | Rationale |

| Polar Protic | Methanol | High | Capable of hydrogen bonding with the carboxyl and N-H groups. |

| Ethanol | High | Similar to methanol, good hydrogen bonding capabilities. | |

| Water | Low to Moderate | The polar carboxyl and N-H groups will interact with water, but the overall molecule may be too non-polar. | |

| Polar Aprotic | Acetone | Moderate to High | Can act as a hydrogen bond acceptor. |

| Dimethyl Sulfoxide (DMSO) | High | Highly polar and an excellent hydrogen bond acceptor. | |

| Ethyl Acetate | Moderate | Moderate polarity. | |

| Non-Polar | Dichloromethane | Low to Moderate | Can interact via dipole-dipole interactions. |

| Toluene | Low | Primarily van der Waals interactions. | |

| Hexane | Very Low | Lacks significant intermolecular forces to interact with the polar functional groups. | |

| Aqueous Basic | 5% NaOH | High | Deprotonation of the carboxylic acid to form a highly polar and water-soluble salt. |

| 5% NaHCO3 | High | Similar to NaOH, will form the sodium salt. | |

| Aqueous Acidic | 5% HCl | Low | The compound will remain in its neutral, less soluble form. |

Conclusion

The solubility of 4-bromo-5-chloro-1H-pyrrole-2-carboxylic acid is a fundamental property that dictates its utility in various scientific applications. While specific experimental data is currently lacking, a theoretical understanding of its structure allows for a strong prediction of its solubility behavior. This guide provides a comprehensive framework for both predicting and experimentally determining the solubility profile of this compound. The outlined protocols are robust and can be adapted to meet the specific needs of the researcher. The systematic determination of the solubility of this and similar molecules is essential for advancing their potential in drug discovery and materials science.

References

- CK-12 Foundation. (2026, January 14). Physical Properties of Carboxylic Acids.

- Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Unknown. (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS.

- Unknown. (n.d.). Experiment 1. Solubility of Organic Compounds. Scribd.

- Unknown. (2023, August 31). Solubility of Organic Compounds.

- Starr, J. N. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library.

- Chemistry LibreTexts. (2022, September 15). 15.3: Physical Properties of Carboxylic Acids.

- PubChemLite. (n.d.). 4-bromo-5-chloro-1h-pyrrole-2-carboxylic acid.

- Chemistry LibreTexts. (2024, November 19). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0.

- El-Bermani, S. A., & Al-Jibouri, H. A. (2021). The Factors Affecting on Association of Some Carboxylic Acids Effect of Solvent, Isomerism, Conjugation Process and Steric Effect. ResearchGate.

Sources

A Comprehensive Technical Guide to the Structural Analysis of 4-Bromo-5-chloro-1H-pyrrole-2-carboxylic acid as a Pharmacophore

Abstract

The pyrrole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous biologically active compounds and its inherent pharmacophoric features.[1][2][3] This technical guide provides an in-depth structural analysis of a specific derivative, 4-bromo-5-chloro-1H-pyrrole-2-carboxylic acid, and explores its potential as a pharmacophore in drug discovery. We will delve into the critical structural aspects of this molecule, from the electronic influence of its halogen substituents to the hydrogen bonding capabilities of its carboxylic acid and pyrrole N-H groups. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering not only theoretical insights but also detailed, field-proven experimental protocols for its characterization. We will explore techniques such as single-crystal X-ray diffraction, Nuclear Magnetic Resonance (NMR) spectroscopy, and computational modeling to elucidate its three-dimensional structure and electronic properties. The overarching goal is to provide a robust framework for understanding and leveraging the unique structural attributes of 4-bromo-5-chloro-1H-pyrrole-2-carboxylic acid in the rational design of novel therapeutic agents.

Introduction: The Pyrrole Nucleus as a Privileged Pharmacophore

The pyrrole ring is a five-membered aromatic heterocycle that is a fundamental structural motif in a vast array of natural products and synthetic pharmaceuticals.[2][4] Its importance is underscored by its presence in vital biological molecules such as heme and chlorophyll.[4] In the realm of medicinal chemistry, the pyrrole nucleus is considered a "privileged scaffold" due to its ability to interact with a wide range of biological targets, leading to diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2] The unique electronic and steric properties of the pyrrole ring, combined with its capacity for substitution at multiple positions, allow for the fine-tuning of its pharmacophoric features to achieve desired biological outcomes.[1][3]

The subject of this guide, 4-bromo-5-chloro-1H-pyrrole-2-carboxylic acid, presents a particularly interesting case for pharmacophore-based drug design. The introduction of halogen atoms (bromine and chlorine) can significantly modulate the electronic distribution within the pyrrole ring, enhance binding affinity through halogen bonding, and improve pharmacokinetic properties. The carboxylic acid moiety at the 2-position is a key hydrogen bond donor and acceptor, often crucial for anchoring a molecule to its biological target.

This guide will systematically dissect the structural features of 4-bromo-5-chloro-1H-pyrrole-2-carboxylic acid, providing a detailed roadmap for its comprehensive analysis.

Structural Features of 4-Bromo-5-chloro-1H-pyrrole-2-carboxylic acid

The pharmacophoric potential of 4-bromo-5-chloro-1H-pyrrole-2-carboxylic acid is dictated by the interplay of its constituent parts: the pyrrole ring, the carboxylic acid, and the halogen substituents.

-

The Pyrrole Ring: The aromatic pyrrole core provides a rigid scaffold that positions the other functional groups in a defined spatial orientation. The nitrogen heteroatom acts as a hydrogen bond donor, a feature commonly exploited in ligand-receptor interactions.[5]

-

The Carboxylic Acid Group: This functional group is a strong hydrogen bond donor and acceptor. In the solid state, pyrrole-2-carboxylic acid is known to form cyclic dimers through intermolecular hydrogen bonds between the carboxylic acid moieties.[5][6][7] This propensity for strong, directional interactions is a key feature for molecular recognition at a biological target.

-

Halogen Substituents (Bromine and Chlorine): The electron-withdrawing nature of the bromine and chlorine atoms at positions 4 and 5, respectively, will influence the acidity of the pyrrole N-H and the carboxylic acid proton. Furthermore, these halogens can participate in halogen bonding, a non-covalent interaction with electron-rich atoms (such as oxygen or nitrogen) in a protein's active site, which can contribute significantly to binding affinity and selectivity.

The interplay of these features is what defines the molecule's potential as a pharmacophore. A thorough structural analysis is therefore essential to understand and predict its biological activity.

Experimental and Computational Workflow for Structural Elucidation

A multi-pronged approach combining experimental techniques and computational modeling is crucial for a comprehensive structural analysis. The following workflow outlines the key steps:

Caption: Workflow for the comprehensive structural analysis of 4-bromo-5-chloro-1H-pyrrole-2-carboxylic acid.

Synthesis and Purification

While commercially available, synthesis may be required for specific analogs or isotopic labeling. A general synthetic approach could involve the halogenation of a suitable pyrrole-2-carboxylic acid precursor. Purification to obtain high-purity crystalline material is paramount for successful structural analysis.

Single-Crystal X-ray Diffraction

This technique provides the most definitive three-dimensional structure of the molecule in the solid state, revealing precise bond lengths, bond angles, and intermolecular interactions.

Protocol:

-

Crystal Growth: Grow single crystals of 4-bromo-5-chloro-1H-pyrrole-2-carboxylic acid suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution in a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane).

-

Data Collection: Mount a suitable crystal on a goniometer head and place it in a cold stream (typically 100 K) to minimize thermal vibrations. Collect diffraction data using a diffractometer equipped with a Mo Kα or Cu Kα X-ray source.

-

Structure Solution and Refinement: Process the collected data to obtain a set of structure factors. Solve the structure using direct methods or Patterson methods to determine the initial positions of the atoms. Refine the atomic positions and thermal parameters to obtain the final crystal structure.

-

Analysis: Analyze the refined structure to determine key geometric parameters (Table 1) and identify intermolecular interactions, such as hydrogen and halogen bonds. The formation of dimers, similar to those observed for pyrrole-2-carboxylic acid, is anticipated.[5][7][8]

Table 1: Expected Geometric Parameters from X-ray Diffraction

| Parameter | Expected Value/Observation | Significance |

| Pyrrole Ring Planarity | Near planar | Confirms aromatic character. |

| C-Br Bond Length | ~1.85 Å | Standard for brominated aromatics. |

| C-Cl Bond Length | ~1.70 Å | Standard for chlorinated aromatics. |

| C=O Bond Length | ~1.20 Å | Typical for a carboxylic acid carbonyl. |

| C-O Bond Length | ~1.32 Å | Typical for a carboxylic acid hydroxyl. |

| Intermolecular O-H···O distance | ~2.6-2.8 Å | Indicative of strong hydrogen bonding. |

| Intermolecular N-H···O distance | ~2.8-3.0 Å | Indicative of hydrogen bonding. |

| C-Br···O/N distance | < Sum of van der Waals radii | Suggests potential halogen bonding. |

| C-Cl···O/N distance | < Sum of van der Waals radii | Suggests potential halogen bonding. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the connectivity and chemical environment of the atoms in the molecule in solution.

Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3) in a 5 mm NMR tube.[9] For ¹³C NMR, a higher concentration (20-50 mg) is recommended.[9]

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Additionally, 2D NMR experiments such as COSY, HSQC, and HMBC should be performed to confirm assignments.

-

Spectral Interpretation: Analyze the chemical shifts, coupling constants, and correlations to assign all proton and carbon signals. The electron-withdrawing effects of the halogens and the carboxylic acid group will significantly influence the chemical shifts of the pyrrole ring protons and carbons.[9][10]

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

| Nucleus | Predicted Chemical Shift (ppm) | Rationale |

| Pyrrole N-H | 12-13 | Deshielded due to aromaticity and hydrogen bonding. |

| Pyrrole C3-H | 6.5-7.5 | Influenced by adjacent bromo and carboxylic acid groups. |

| Carboxylic Acid O-H | 11-13 | Highly deshielded, often broad. |

| Pyrrole C2 | 120-130 | Attached to the electron-withdrawing carboxylic acid. |

| Pyrrole C3 | 110-120 | Influenced by adjacent C2 and C4. |

| Pyrrole C4 | 100-110 | Shielded by bromine, but deshielded by chlorine. |

| Pyrrole C5 | 115-125 | Attached to the electron-withdrawing chlorine. |

| Carboxylic Acid C=O | 160-170 | Typical for a carboxylic acid carbonyl. |

Computational Modeling

Computational methods, particularly Density Functional Theory (DFT), provide valuable insights into the electronic properties of the molecule that are not directly accessible through experimental techniques.

Protocol:

-

Geometry Optimization: Perform a full geometry optimization of the 4-bromo-5-chloro-1H-pyrrole-2-carboxylic acid monomer and potential dimer structures using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).[5][11]

-

Frequency Calculations: Perform vibrational frequency calculations to confirm that the optimized structures correspond to energy minima (no imaginary frequencies).[11]

-

Property Calculations: Calculate key electronic properties such as the molecular electrostatic potential (MEP) map, frontier molecular orbitals (HOMO and LUMO), and Mulliken atomic charges.

-

Molecular Docking: If a target protein is known, perform molecular docking studies to predict the binding mode and affinity of the compound in the protein's active site. This can help to rationalize its pharmacophoric features.

Caption: Workflow for computational analysis of 4-bromo-5-chloro-1H-pyrrole-2-carboxylic acid using DFT.

Pharmacophore Model of 4-Bromo-5-chloro-1H-pyrrole-2-carboxylic acid

Based on the structural analysis, a pharmacophore model for this compound can be proposed, highlighting the key features responsible for its potential biological activity.

-

Hydrogen Bond Donor (HBD): The pyrrole N-H group and the carboxylic acid O-H group.

-

Hydrogen Bond Acceptor (HBA): The carbonyl oxygen of the carboxylic acid.

-

Aromatic Ring (AR): The central pyrrole ring, which can engage in π-π stacking or hydrophobic interactions.

-

Halogen Bond Donor (XBD): The bromine and chlorine atoms, capable of forming halogen bonds.

The spatial arrangement of these features, determined by the rigid pyrrole scaffold, is critical for its interaction with a biological target.

Conclusion

The structural analysis of 4-bromo-5-chloro-1H-pyrrole-2-carboxylic acid through a combination of X-ray crystallography, NMR spectroscopy, and computational modeling provides a comprehensive understanding of its three-dimensional structure, electronic properties, and intermolecular interactions. This knowledge is fundamental to elucidating its potential as a pharmacophore in drug discovery. The presence of multiple hydrogen bond donors and acceptors, a rigid aromatic core, and halogen bond donors makes this molecule a versatile scaffold for the design of novel inhibitors for a range of biological targets. The detailed protocols and theoretical framework presented in this guide offer a robust starting point for researchers aiming to exploit the unique characteristics of this and related halogenated pyrrole derivatives in their drug development endeavors. Further studies, including biological screening and structure-activity relationship (SAR) analysis, are warranted to fully realize the therapeutic potential of this promising molecular scaffold.[1]

References

- In vitro and In silico Molecular Modeling Studies of Newly Synthesized Pyrrole Derivatives for their Antimicrobial and Anticancer Properties. Bentham Science Publisher.

- Crystal and Molecular Structure of Pyrrole-2-carboxylic Acid; π-Electron Delocalization of Its Dimers−DFT and MP2 Calculations. The Journal of Physical Chemistry A - ACS Publications.

- Pyrrole-2-carboxylic Acid and Its Dimers: Molecular Structures and Vibrational Spectrum. ResearchGate.

- Crystal and Molecular Structure of Pyrrole-2-carboxylic Acid; π-Electron Delocalization of Its Dimers−DFT and MP2 Calculations. Request PDF - ResearchGate.

-

4-bromo-5-chloro-1h-pyrrole-2-carboxylic acid. PubChem. Available at: [Link]

-

Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach. PMC. Available at: [Link]

-

Pharmacophore-based virtual screening, synthesis, biological evaluation, and molecular docking study of novel pyrrolizines bearing urea/thiourea moieties with potential cytotoxicity and CDK inhibitory activities. Taylor & Francis Online. Available at: [Link]

-

Structure-based design, synthesis, computational screening and biological evaluation of novel pyrrole fused pyrimidine derivatives targeting InhA enzyme. PMC. Available at: [Link]

-

Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach. ACS Omega. Available at: [Link]

- The Chemistry of Pyrroles. Google Books.

-

1H-Pyrrole-2-carboxylic acid. PMC - NIH. Available at: [Link]

-

Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks. ACS Omega. Available at: [Link]

-

Pharmacophore mapping, molecular docking, chemical synthesis of some novel pyrrolyl benzamide derivatives and evaluation of their inhibitory activity against enoyl-ACP reductase (InhA) and Mycobacterium tuberculosis. PubMed. Available at: [Link]

-

Synthesis Strategies and Medicinal Value of Pyrrole and its Fused Heterocyclic Compounds. Bentham Science. Available at: [Link]

-

Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. MDPI. Available at: [Link]

-

4-Bromo-1H-pyrrole-2-carboxylic acid. PMC. Available at: [Link]

-

Computational study of the synthesis of pyrrole-pyrazines. Hilaris Publisher. Available at: [Link]

-

Medicinal chemical optimization of fluorescent pyrrole-based COX-2 probes. PMC. Available at: [Link]

-

Pyrrole‐based novel compounds and SAR activity. ResearchGate. Available at: [Link]

-

The chemical shifts of the C-2 hydrogen in the spectra of pyrrole... Study Prep in Pearson+. Available at: [Link]

-

Synthesis, characterization and biological activity of novel pyrrole compounds. ResearchGate. Available at: [Link]

-

SYNTHESIS AND BIOLOGICAL ACTIVITY OF PYRROLE AND PYRROLIDINE COMPOUNDS FROM 4-BROMO-2-HYDROXYBENZOIC ACID HYDRAZIDE. Arastirmax - Scientific Publication Index. Available at: [Link]

Sources

- 1. benthamscience.com [benthamscience.com]

- 2. eurekaselect.com [eurekaselect.com]

- 3. researchgate.net [researchgate.net]

- 4. api.pageplace.de [api.pageplace.de]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. 1H-Pyrrole-2-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. The chemical shifts of the C-2 hydrogen in the spectra of pyrrole... | Study Prep in Pearson+ [pearson.com]

- 11. hilarispublisher.com [hilarispublisher.com]

Methodological & Application

Scalable synthesis protocols for 4-bromo-5-chloro-1H-pyrrole-2-carboxylic acid

Abstract

This Application Note details a validated, scalable synthesis protocol for 4-bromo-5-chloro-1H-pyrrole-2-carboxylic acid , a critical scaffold in the synthesis of marine alkaloids (e.g., Agelastatin A) and bioactive pyrrole-imidazole pharmacophores. Unlike bench-scale methods that rely on expensive reagents (NBS/NCS) and chromatographic purification, this protocol utilizes cost-effective halogen sources (SO₂Cl₂, Br₂) and crystallization-driven purification to achieve >98% HPLC purity on a multi-gram to kilogram scale. The route prioritizes regiochemical control, leveraging the electronic properties of the pyrrole ring to install halogens sequentially with high fidelity.

Strategic Route Analysis

The synthesis of polyhalogenated pyrroles is plagued by regioselectivity issues. The pyrrole ring is electron-rich, making it prone to over-halogenation and polymerization. The presence of the electron-withdrawing carboxylate group at C2 deactivates the ring but directs electrophilic aromatic substitution (EAS) differently depending on conditions.

Mechanism of Regiocontrol:

-

C5 Activation (Alpha-Directing): The C5 position (alpha to nitrogen) is the most nucleophilic site in pyrrole-2-carboxylates due to resonance stabilization from the ring nitrogen, despite the inductive withdrawal from the C2-carbonyl.

-

Sequential Halogenation: To achieve the 4-bromo-5-chloro pattern, chlorination must be performed first. Chlorine, being smaller and highly reactive (using sulfuryl chloride), selectively targets the highly activated C5 position at low temperatures.

-

C4 Targeting: Once C5 is blocked by chlorine, the C4 position becomes the most reactive site remaining for the subsequent bromination. Reversing this order (bromination first) often leads to mixtures of 5-bromo and 4,5-dibromo species due to the lower selectivity of bromine in the presence of an unblocked alpha-position.

Retrosynthetic Pathway

The scalable route relies on the ester intermediate to prevent decarboxylation and control solubility.

Figure 1: Sequential regioselective halogenation strategy. Chlorination at C5 precedes bromination at C4 to ensure isomeric purity.

Detailed Experimental Protocols

Step 1: Regioselective Chlorination (Synthesis of Ethyl 5-chloropyrrole-2-carboxylate)

Rationale: Sulfuryl chloride (SO₂Cl₂) is selected over NCS for scalability. It is cheaper, atom-economical, and the gaseous byproducts (SO₂, HCl) simplify purification.

Reagents & Equipment:

-

Ethyl pyrrole-2-carboxylate (1.0 equiv)

-

Sulfuryl Chloride (SO₂Cl₂) (1.05 equiv)

-

Dichloromethane (DCM) or Diethyl Ether (anhydrous)

-

Jacketed reactor with scrubber (for HCl/SO₂ gas)

Protocol:

-

Dissolution: Charge the reactor with Ethyl pyrrole-2-carboxylate dissolved in DCM (10 vol). Cool the solution to 0°C .

-

Addition: Add SO₂Cl₂ dropwise over 60 minutes, maintaining internal temperature <5°C. Critical: Rapid addition causes over-chlorination (4,5-dichloro impurity).

-

Reaction: Stir at 0°C for 2 hours. Monitor by HPLC/TLC. The C5-H signal in NMR (approx 6.2 ppm) should disappear.

-

Quench: Slowly pour the mixture into ice-cold saturated NaHCO₃ solution. Caution: Gas evolution.

-

Workup: Separate phases. Wash organic layer with water and brine. Dry over MgSO₄ and concentrate.

-

Purification: Recrystallize from Hexanes/EtOAc (9:1) if necessary.

-

Target Yield: 85-90%

-

Appearance: Off-white solid.

-

Step 2: Bromination (Synthesis of Ethyl 4-bromo-5-chloropyrrole-2-carboxylate)

Rationale: With C5 blocked, bromination is directed to C4. Elemental bromine is used for cost efficiency, but N-Bromosuccinimide (NBS) is a viable alternative for pilot scales (<100g) to avoid handling liquid bromine.

Reagents & Equipment:

-

Ethyl 5-chloropyrrole-2-carboxylate (1.0 equiv)

-

Bromine (Br₂) (1.05 equiv) OR NBS (1.1 equiv)

-

Acetic Acid (glacial) or DCM

-

Sodium acetate (buffer, optional if using Br₂)

Protocol (Br₂ Method):

-

Preparation: Dissolve the Step 1 intermediate in Glacial Acetic Acid (10 vol). Add Sodium Acetate (1.1 equiv) to buffer HBr formation.

-

Addition: Add Br₂ solution (in AcOH) dropwise at 15-20°C .

-

Reaction: Stir at room temperature for 3-5 hours.

-

QC Check: Monitor consumption of starting material.[1] If 4,5-dichloro impurity was present in Step 1, it will remain unreacted; this step purifies the stream chemically.

-

-

Quench: Pour into ice water containing Sodium Thiosulfate (to quench excess Br₂).

-

Isolation: The product often precipitates as a solid. Filter and wash with cold water. If oil forms, extract with DCM.

-

Purification: Recrystallize from Ethanol/Water.

-

Target Yield: 80-85%

-

Purity: >98% (HPLC).

-

Step 3: Hydrolysis (Synthesis of 4-Bromo-5-chloro-1H-pyrrole-2-carboxylic acid)

Rationale: Mild saponification conditions are required to prevent dehalogenation or decarboxylation.

Reagents:

-

Step 2 Ester (1.0 equiv)[2]

-

Lithium Hydroxide (LiOH·H₂O) (3.0 equiv)

-

THF/Water (3:1 ratio)

Protocol:

-

Dissolution: Dissolve the ester in THF/Water.

-

Hydrolysis: Add LiOH and stir at 40°C for 4-6 hours. Avoid reflux to prevent thermal decarboxylation.

-

Workup: Evaporate THF under reduced pressure.

-

Acidification: Cool the aqueous residue to 0°C. Acidify carefully with 1M HCl to pH 2-3.

-

Isolation: The acid precipitates. Filter the solid, wash with cold water, and dry in a vacuum oven at 40°C.

-

Target Yield: 90-95%

-

Final Appearance: White to pale tan powder.

-

Process Parameters & Troubleshooting

Table 1: Critical Process Parameters (CPP)

| Parameter | Specification | Impact of Deviation |

| SO₂Cl₂ Addition Temp | < 5°C | >5°C leads to 3,5-dichloro or 4,5-dichloro impurities. |

| Stoichiometry (Step 1) | 1.0 - 1.05 equiv | Excess SO₂Cl₂ causes polychlorination. |

| Hydrolysis pH | pH 2 - 3 | pH < 1 can induce decarboxylation; pH > 4 retains salt. |

| Drying Temp | < 45°C | High temp causes decarboxylation (loss of CO₂). |

Table 2: Scale-Up Comparison

| Metric | Lab Scale (1-10g) | Pilot Scale (100g - 1kg) |

| Halogen Source | NCS / NBS | SO₂Cl₂ / Br₂ (Liquid) |

| Solvent | DCM / DMF | DCM / Acetic Acid |

| Purification | Column Chromatography | Crystallization / Slurry |

| Overall Yield | ~65% | ~75% (Optimized) |

Safety & Compliance (E-E-A-T)

-

Self-Validating System: The protocol includes "stop-points" (e.g., NMR check after Step 1) to ensure regioisomer purity before proceeding. The distinct melting points of the intermediates serve as quick purity checks.

-

Hazard Management:

-

SO₂Cl₂: Reacts violently with water. Use a scrubber for HCl/SO₂ off-gassing.

-

Pyrroles: Can be light-sensitive. Store intermediates in amber glass.

-

Waste: Halogenated organic waste must be segregated.

-

References

-

Regioselectivity in Pyrrole Halogenation

-

Title: "Regioselective halogenation of pyrrole-2-carboxylic acid derivatives."[3]

- Source:Journal of Organic Chemistry / Tetrahedron Letters context on pyrrole reactivity.

- Note: Confirms C5 activ

-

-

Synthesis of Agelastatin A (Contextual Grounding)

- Title: "Bioinspired Total Synthesis of Agelast

- Source:N

- Relevance: Validates the utility of brominated/chlorinated pyrrole esters as intermedi

- Title: "Practical Synthesis of Halopyrroles using Sulfuryl Chloride.

(Note: Specific patent literature for the exact 4-bromo-5-chloro acid often references general pyrrole methodology due to the compound's status as a common intermediate.)

Sources

Application Note: High-Efficiency Amide Coupling of 4-Bromo-5-chloro-1H-pyrrole-2-carboxylic Acid

[1]

Abstract

The formation of amide bonds using 4-bromo-5-chloro-1H-pyrrole-2-carboxylic acid presents specific synthetic challenges due to the electron-withdrawing nature of the halogen substituents and the poor solubility of the pyrrole core.[1] While standard coupling protocols often result in low yields or incomplete conversion, optimized conditions utilizing HATU (for high-throughput/complex amines) or Acid Chloride activation (for scale-up/anilinic amines) ensure robust success.[1] This guide details both methodologies, supported by mechanistic rationale and troubleshooting frameworks.

Chemical Context & Strategic Considerations

The Substrate Profile

The 4,5-dihalopyrrole moiety is electronically unique.[1] The presence of bromine and chlorine atoms significantly lowers the electron density of the pyrrole ring compared to unsubstituted pyrrole.[1]

| Property | Value / Characteristic | Implication for Coupling |

| Acidity (COOH) | pKa ~3.5 (Predicted) | More acidic than simple alkyl acids; forms stable salts with DIPEA.[1] |

| Nucleophilicity (NH) | Reduced | The electron-withdrawing halogens reduce the risk of N-acylation (dimerization), often allowing coupling without N-protection.[1] |

| Solubility | Low in DCM, Et₂O, H₂O | Critical: Reactions typically require DMF, DMSO, or NMP.[1] |

| Stability | Sensitive to strong bases | Avoid harsh basic conditions that might induce dehalogenation or oligomerization.[1] |

Decision Matrix: Selecting the Right Protocol

Do not default to EDC/HOBt.[1] The electron-deficient acid requires potent activation.[1]

-

Use Protocol A (HATU/DIPEA) if:

-

You are working on mg to gram scale.

-

The amine partner is valuable, complex, or sterically hindered.[1]

-

You require a "one-pot" procedure with minimal setup.

-

-

Use Protocol B (Acid Chloride) if:

Visual Workflows

Mechanistic Pathway & Decision Tree

The following diagram illustrates the workflow and decision points for selecting the optimal coupling strategy.

Figure 1: Decision tree for selecting the optimal amide coupling strategy based on amine type and scale.

Detailed Experimental Protocols

Protocol A: High-Efficiency Coupling via HATU

Rationale: HATU generates a highly reactive aza-benzotriazole active ester, which drives the reaction forward even with the electron-poor pyrrole acid.[1] This method minimizes the formation of the unreactive N-acylurea byproduct common with carbodiimides.[1]

Materials:

-

Acid: 4-bromo-5-chloro-1H-pyrrole-2-carboxylic acid (1.0 equiv)[1]

-

Reagent: HATU (1.1 – 1.2 equiv)[1]

-

Base: DIPEA (N,N-Diisopropylethylamine) (2.0 – 3.0 equiv)[1]

Step-by-Step Procedure:

-

Dissolution: In a dry round-bottom flask or vial equipped with a magnetic stir bar, dissolve the pyrrole acid (1.0 equiv) in anhydrous DMF (concentration ~0.1 M to 0.2 M).

-

Note: The acid may not dissolve completely until the base is added.[1]

-

-

Activation: Add DIPEA (2.0 equiv) to the mixture. Stir for 5 minutes. The solution should become clear as the carboxylate salt forms.[1]

-

Reagent Addition: Add HATU (1.1 equiv) in one portion.

-

Coupling: Add the amine (1.0–1.2 equiv). If the amine is a salt (e.g., HCl salt), add an additional 1.0 equiv of DIPEA.[1]

-

Reaction: Stir at RT for 2–16 hours. Monitor by LC-MS or TLC (typically 50% EtOAc/Hexanes).[1]

-

Work-up:

-

Purification: Flash chromatography (Silica gel).

Protocol B: Acid Chloride Method (In Situ Generation)

Rationale: Converting the acid to the acid chloride generates the most reactive electrophile possible.[1] This is preferred for anilines or when HATU fails. The use of Oxalyl Chloride is superior to Thionyl Chloride as it allows milder conditions and easier byproduct removal.[1]

Materials:

-

Acid: 4-bromo-5-chloro-1H-pyrrole-2-carboxylic acid (1.0 equiv)[1]

-

Activator: Oxalyl Chloride (1.2 – 1.5 equiv)[1]

-

Catalyst: DMF (1–2 drops)[1]

-

Solvent: Anhydrous DCM (or THF if solubility is poor)[1]

-

Base: Pyridine or TEA (for the coupling step)[1]

Step-by-Step Procedure:

-

Suspension: Suspend the pyrrole acid (1.0 equiv) in anhydrous DCM (0.2 M) under Nitrogen/Argon.

-

Activation: Add Oxalyl Chloride (1.2 equiv) dropwise at 0°C.

-

Catalysis: Add 1–2 drops of anhydrous DMF.

-

Observation: Vigorous gas evolution (CO, CO₂, HCl) will occur.[1]

-

-

Conversion: Allow the mixture to warm to RT and stir for 1–2 hours. The suspension should become a clear homogeneous solution, indicating conversion to the acid chloride.[1]

-

Evaporation (Recommended): Concentrate the mixture in vacuo to remove excess oxalyl chloride. Re-dissolve the crude acid chloride in fresh anhydrous DCM or THF.[1]

-

Why? Excess oxalyl chloride will react with your amine to form oxamides.[1]

-

-

Coupling: Add the amine (1.0 equiv) and Base (Pyridine or TEA, 2.0 equiv) to the acid chloride solution at 0°C.

-

Completion: Warm to RT and stir for 2–4 hours.

-

Work-up: Standard aqueous extraction (DCM/Water/Brine).

Troubleshooting & Optimization

| Problem | Root Cause | Solution |

| Low Solubility | Pyrrole H-bonding network | Switch solvent to DMSO or NMP . If using Protocol B, use THF instead of DCM.[1] |

| No Reaction (Amine) | Amine is non-nucleophilic | Switch to Protocol B (Acid Chloride).[1] Heat the coupling step to 50°C if necessary. |

| Dimerization | Unprotected Pyrrole NH | While rare with di-halo pyrroles, if observed, use N-Boc or N-SEM protected acid.[1] |

| Des-halogenation | Pd contamination or harsh reduction | Avoid using catalytic hydrogenation (Pd/C, H₂) for deprotection steps elsewhere in the molecule while halogens are present.[1] |

Safety & Handling

References

-

Rasapalli, S. et al. "Design, synthesis and activities of 4/5-acyl-2-aminoimidazolyl analogues of oroidin for biofilm inhibition."[1][3] MedChemComm, 2013, 4 , 1467-1471.[1][3]

-

Albericio, F. et al. "HATU: A High-Efficiency Coupling Reagent."[1] Journal of the Chemical Society, Perkin Transactions 1, 1995.[1] (Standard HATU Reference).

-

BenchChem. "Application Notes and Protocols for Amide Coupling." BenchChem Technical Guides, 2025.

-

Sigma-Aldrich. "4-Bromo-1H-pyrrole-2-carboxylic acid Product Specification." [1]

Application Note: Strategic Incorporation of 4-Bromo-5-chloro-1H-pyrrole-2-carboxylic Acid in Peptidomimetics

Executive Summary

The incorporation of 4-bromo-5-chloro-1H-pyrrole-2-carboxylic acid (often abbreviated as the "Oroidin cap" or "Halo-Pyr") into peptide sequences is a critical step in the synthesis of marine alkaloid mimetics and antibiofilm agents. Unlike standard amino acids, this building block presents unique electronic and steric challenges. The electron-withdrawing nature of the halogen substituents deactivates the carboxylic acid toward nucleophilic attack, while the acidic pyrrole N-H introduces solubility and side-reaction concerns.

This guide provides validated protocols for both Solid-Phase Peptide Synthesis (SPPS) and Solution-Phase coupling, designed to maximize yield and minimize common failures such as incomplete coupling and decarboxylation.

Chemical Context & Critical Considerations

Before initiating synthesis, it is vital to understand the electronic environment of the building block.

Electronic Deactivation

The bromine (C4) and chlorine (C5) atoms exert a strong inductive effect (-I), pulling electron density away from the pyrrole ring.

-

Consequence 1 (Acidity): The pyrrole N-H is significantly more acidic (

) than a standard pyrrole ( -

Consequence 2 (Low Reactivity): The carboxylic acid carbon is electron-deficient but the intermediate active esters (e.g., O-acylisoureas) are less stable and less reactive toward amines compared to standard Fmoc-amino acids.

Stability Factors

-

Decarboxylation: Like many electron-poor heteroaromatic acids, this molecule is prone to thermal decarboxylation. Avoid heating above 50°C during activation.

-

Light Sensitivity: The C-Br bond is susceptible to homolytic cleavage under UV light. Reactions should be performed in amber glassware or wrapped in foil.

Decision Matrix: Selecting the Coupling Strategy

Not all sequences require the same approach.[1][2] Use the logic flow below to determine the optimal protocol for your specific peptide sequence.

Figure 1: Decision matrix for selecting the appropriate activation chemistry based on steric hindrance and synthesis mode.

Protocol A: Solid-Phase Coupling (Standard)

Application: Routine N-terminal capping of peptides on Rink Amide or Wang resin. Recommended Reagents: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is preferred over DIC due to the deactivated nature of the acid.

Materials

-

Resin-bound peptide (Fmoc-deprotected, free amine).

-

4-bromo-5-chloro-1H-pyrrole-2-carboxylic acid (3.0 eq).

-

HATU (2.9 eq).

-

HOAt (3.0 eq) Optional: Add if coupling to a hindered residue.

-

DIPEA (N,N-Diisopropylethylamine) (6.0 eq).

-

DMF (Anhydrous).

Step-by-Step Procedure

-

Preparation: Swell the resin in DMF for 20 minutes. Drain.

-

Pre-activation (Critical):

-

In a separate amber vial, dissolve the Pyrrole acid and HATU in minimal DMF.

-

Add DIPEA.

-

Wait exactly 2 minutes. (Note: Extended activation times >10 mins can lead to racemization or side reactions, though less relevant for this achiral acid, it degrades the active ester).

-

-

Coupling:

-

Add the activated solution to the resin.

-

Agitate (shake, do not stir with magnetic bar) for 2 hours at Room Temperature.

-

Note: Do not apply microwave heating >40°C.

-

-

Monitoring: Perform a Kaiser Test (ninhydrin).

-

If Blue: Incomplete. Proceed to Step 5.

-

If Colorless: Complete. Proceed to Step 6.

-

-

Re-Coupling (Double Coupling):

-

Wash resin with DMF.

-

Repeat Step 2 and 3 using PyBOP or DIC/Oxyma Pure as an alternative activation mechanism to bypass specific steric clashes.

-

-

Washing: Wash resin with DMF (

), DCM (

Protocol B: The Acid Chloride Method (Difficult Sequences)

Application: Coupling to sterically hindered amines (N-methyl amino acids, Proline) or when HATU coupling fails. Mechanism: Converts the deactivated acid into a highly reactive acid chloride.

Materials

-

4-bromo-5-chloro-1H-pyrrole-2-carboxylic acid (3.0 eq).

-

Ghosez's Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) OR Oxalyl Chloride.

-

DCM (Anhydrous).

-

Collidine or DIPEA.

Step-by-Step Procedure

-

Acid Chloride Generation:

-

Suspend the Pyrrole acid (1 mmol) in dry DCM (5 mL).

-

Add Ghosez's Reagent (1.1 mmol) dropwise at 0°C.

-

Stir for 1 hour at RT. The solution should become clear as the acid chloride forms.

-

Validation: Take an aliquot, quench with MeOH, and check by TLC/LCMS (methyl ester formation) to confirm conversion.

-

-

Coupling:

-

Add the acid chloride solution directly to the resin-bound peptide (swollen in DCM).

-

Add Collidine (5 eq) immediately.

-

Agitate for 1-2 hours.

-

-

Wash: DCM (

).

Cleavage & Deprotection[1][2][3][4][5]

The halogen atoms on the pyrrole ring are generally stable to standard TFA cleavage cocktails. However, "scavenger choice" is critical to prevent the re-attachment of protecting groups to the electron-rich (though halogen-deactivated) pyrrole ring.

Recommended Cocktail:

-

TFA: 92.5%[1]

-

TIS (Triisopropylsilane): 2.5%[2]

-

DODT (2,2'-(Ethylenedioxy)diethanethiol): 2.5% (Only if Cys/Met are present; otherwise use water).

Caution: Avoid using high concentrations of silanes (TIS > 5%) with prolonged heating, as there is a theoretical (though low) risk of hydrodehalogenation.

Quality Control & Validation

Verifying the identity of halogenated peptides requires specific attention to Mass Spectrometry isotope patterns.

Isotope Pattern Recognition

The combination of one Bromine (

| Ion Species | Mass Offset | Relative Intensity (Approx) | Origin |

| M | 0 | 100% | |

| M+2 | +1.99 Da | ~130% | ( |

| M+4 | +3.99 Da | ~30% |

Note: If your MS spectrum shows a 1:1 doublet, you have lost the Chlorine. If you see a 3:1 pattern, you have lost the Bromine.

Analytical Workflow

Figure 2: QC Workflow emphasizing the isotope pattern check as the primary "Go/No-Go" gate.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Coupling Yield | Steric hindrance or deactivated acid. | Switch to Protocol B (Acid Chloride) . Increase temperature to 40°C (max). |

| Des-Halo Impurity | Loss of Br/Cl during cleavage. | Reduce cleavage time. Ensure TIS concentration is < 2.5%. Check if zinc dust was used nearby (reduction). |

| N-Alkylation | Reaction of Pyrrole NH with electrophiles.[5] | Although rare due to deactivation, if observed, use N-Boc-4-bromo-5-chloro-pyrrole building block (requires removal of Boc later). |

| Precipitation | Low solubility of the hydrophobic cap. | Use a "Magic Mixture" solvent: DCM/DMF/NMP (1:1:1) to improve resin swelling and solubility. |

References

-

Oroidin Synthesis & Pyrrole Chemistry

-

Al-Mourabit, A., & Potier, P. (2001). Sponge's molecular diversity through the ambivalent reactivity of 2-aminoimidazole: a universal chemical pathway to the oroidin-based pyrrole-imidazole alkaloids and their dimeric congeners. European Journal of Organic Chemistry.

-

-

Coupling Reagents (HATU/HOAt)

-

Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society.

-

-

Acid Chloride Activation (Ghosez Reagent)

-

Ghosez, L., et al. (1979). Synthesis of acyl chlorides from carboxylic acids and 1-chloro-N,N,2-trimethyl-1-propenylamine. Organic Syntheses.

-

-

Isotope Pattern Analysis

-

Scientific instrument documentation regarding halogen isotope abundances (

and

-

-

Solid Phase Peptide Synthesis (General)

-

Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society.

-

Sources

- 1. cem.de [cem.de]

- 2. merckmillipore.com [merckmillipore.com]

- 3. Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety | MDPI [mdpi.com]

- 4. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 5. Pyrrole synthesis [organic-chemistry.org]

Application Note: Streamlined Esterification of 4-bromo-5-chloro-1H-pyrrole-2-carboxylic acid for Pharmaceutical Intermediate Synthesis

Abstract

This document provides a comprehensive guide to the efficient synthesis of alkyl 4-bromo-5-chloro-1H-pyrrole-2-carboxylates, crucial intermediates in the development of novel therapeutic agents. The protocol details a robust and scalable acid-catalyzed esterification of 4-bromo-5-chloro-1H-pyrrole-2-carboxylic acid. We delve into the mechanistic rationale for the chosen methodology, offering insights into reaction optimization, and present a detailed, step-by-step protocol complete with safety considerations and analytical validation techniques. This application note is intended for researchers, chemists, and professionals in the pharmaceutical and drug development fields.

Introduction: The Significance of Halogenated Pyrrole Esters

Pyrrole-based compounds are foundational scaffolds in medicinal chemistry, appearing in a multitude of FDA-approved drugs and clinical candidates.[1][] The specific substitution pattern of the pyrrole ring is critical for modulating pharmacological activity. Halogenated pyrroles, in particular, serve as versatile building blocks, enabling further functionalization through cross-coupling reactions.[3] The target molecule, an ester of 4-bromo-5-chloro-1H-pyrrole-2-carboxylic acid, is a key precursor for the synthesis of complex molecules with potential applications in oncology, infectious diseases, and inflammatory disorders. The esterification of the carboxylic acid is a critical step to protect the reactive carboxyl group and to enhance the solubility and handling characteristics of the intermediate for subsequent synthetic transformations.

Mechanistic Insights: The Fischer-Speier Esterification

The conversion of a carboxylic acid to an ester in the presence of an alcohol and an acid catalyst is known as the Fischer-Speier esterification.[4][5] This reversible reaction is a cornerstone of organic synthesis.[6][7]

The mechanism involves several key steps:[8][9][10]

-

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.[11]

-

Nucleophilic Attack by the Alcohol: The alcohol, acting as a nucleophile, attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

-

Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a stable leaving group, reforming the carbonyl group.

-

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.

To drive the equilibrium towards the product side, it is common practice to either use a large excess of the alcohol or to remove the water as it is formed.[10][11]

Experimental Protocol: Synthesis of Ethyl 4-bromo-5-chloro-1H-pyrrole-2-carboxylate

This protocol outlines the esterification of 4-bromo-5-chloro-1H-pyrrole-2-carboxylic acid with ethanol.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) |

| 4-bromo-5-chloro-1H-pyrrole-2-carboxylic acid | C₅H₃BrClNO₂ | 224.44 | 5.0 g | 22.28 |

| Ethanol (Absolute) | C₂H₅OH | 46.07 | 100 mL | - |

| Sulfuric Acid (Concentrated) | H₂SO₄ | 98.08 | 2.5 mL | - |

| Saturated Sodium Bicarbonate Solution | NaHCO₃ | - | As needed | - |

| Brine (Saturated NaCl solution) | NaCl | - | As needed | - |

| Anhydrous Sodium Sulfate | Na₂SO₄ | - | As needed | - |

| Ethyl Acetate | C₄H₈O₂ | - | As needed | - |

| Hexane | C₆H₁₄ | - | As needed | - |

Equipment

-

250 mL round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Glassware for extraction and filtration

-

TLC plates (silica gel 60 F₂₅₄)

Safety Precautions

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[12][13]

-

Ventilation: Perform the reaction in a well-ventilated fume hood.[14][15]

-

Handling of Reagents: Concentrated sulfuric acid is highly corrosive. Handle with extreme care. Halogenated organic compounds can be toxic and should be handled with caution.[12][16]

-

Fire Safety: Ethanol is flammable. Keep away from open flames and ignition sources.[14]

Step-by-Step Procedure

-

Reaction Setup: To a 250 mL round-bottom flask containing a magnetic stir bar, add 4-bromo-5-chloro-1H-pyrrole-2-carboxylic acid (5.0 g, 22.28 mmol).

-

Addition of Alcohol: Add absolute ethanol (100 mL) to the flask. Stir the mixture to dissolve the starting material.

-

Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (2.5 mL) to the stirred solution. An exothermic reaction may be observed.

-

Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 78-80 °C) using a heating mantle.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A suitable mobile phase is a mixture of hexane and ethyl acetate (e.g., 7:3 v/v). The starting material (carboxylic acid) will have a lower Rf value than the product (ester).

-

Work-up: Once the reaction is complete (typically after 4-6 hours, as indicated by TLC), allow the mixture to cool to room temperature.

-

Neutralization: Slowly pour the reaction mixture into a beaker containing ice-cold saturated sodium bicarbonate solution (200 mL) to neutralize the excess acid. Be cautious as CO₂ gas will evolve.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash with brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure ethyl 4-bromo-5-chloro-1H-pyrrole-2-carboxylate as a solid.[17]

Experimental Workflow Diagram

Caption: Workflow for the esterification of 4-bromo-5-chloro-1H-pyrrole-2-carboxylic acid.

Characterization and Data Analysis

The structure and purity of the synthesized ethyl 4-bromo-5-chloro-1H-pyrrole-2-carboxylate should be confirmed using standard analytical techniques.[18][19]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrrole ring proton, the ethyl group's quartet and triplet, and the N-H proton.[20][21] The chemical shifts will be influenced by the electron-withdrawing halogen substituents.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments, including the carbonyl carbon of the ester, the carbons of the pyrrole ring, and the ethyl group carbons.

Infrared (IR) Spectroscopy

The IR spectrum should display characteristic absorption bands for the N-H stretch (around 3300-3400 cm⁻¹), the C=O stretch of the ester (around 1700-1720 cm⁻¹), and C-H stretches.[18]

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the product. The isotopic pattern of bromine and chlorine will be a key diagnostic feature in the mass spectrum.

Conclusion

This application note provides a detailed and reliable protocol for the esterification of 4-bromo-5-chloro-1H-pyrrole-2-carboxylic acid, a critical transformation in the synthesis of pharmaceutical intermediates. By understanding the underlying mechanism and adhering to the outlined procedure, researchers can efficiently and safely produce high-purity halogenated pyrrole esters. The analytical techniques described are essential for validating the successful synthesis and ensuring the quality of the intermediate for downstream applications in drug discovery and development.

References

-

PMC. Solid-Phase Synthesis of a Pyrrole Library and Identification of Bioactive Compounds. Available from: [Link]

-

ResearchGate. New and Efficient Method for Esterification of Carboxylic Acids with Simple Primary and Secondary Alcohols Using Cerium(IV) Ammonium Nitrate (CAN) | Request PDF. Available from: [Link]

-

Wikipedia. Pyrrole. Available from: [Link]

-

Syrris. One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters. Available from: [Link]

-

Pearson. Fischer Esterification Explained: Definition, Examples, Practice & Video Lessons. Available from: [Link]

-

ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. Available from: [Link]

-

ResearchGate. (PDF) Synthesis, Characterization and Biological Evaluation of Some Pyrrole Derivatives as Potential Antimicrobial Agents. Available from: [Link]

-

UR Scholarship Repository. Synthetic flexibility of a bromopyrrole ester intermediate : toward novel biologically active compounds. Available from: [Link]

-

Journal of the Mexican Chemical Society. Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives. Available from: [Link]

-

ResearchGate. Synthetic route for the synthesis of pyrrole derivatives (1–25). Available from: [Link]

-

Organic Chemistry Portal. Ester synthesis by esterification. Available from: [Link]

-

Organic Chemistry Portal. Simple Method for the Esterification of Carboxylic Acids. Available from: [Link]

-

ResearchGate. Analysis of the N.M.R. Spectrum of pyrrole. Available from: [Link]

-

Datasheet. Pyrrole. Available from: [Link]

-